Potency Advantage in Pancreatic Cancer: Ibr-7 IC50 12- to 17-Fold Lower than Ibrutinib
In a direct head-to-head comparison using CCK-8 proliferation assays on human pancreatic cancer cell lines, Ibr-7 demonstrated significantly higher potency than ibrutinib. The 48-hour IC50 values for Ibr-7 were 1.7 μmol/L and 2.5 μmol/L in PANC-1 and Capan2 cells, respectively. In the same assay, ibrutinib required 20.8 μmol/L and 29.6 μmol/L to achieve 50% growth inhibition [1]. This represents a 12.2-fold (PANC-1) and 11.8-fold (Capan2) improvement in potency.
| Evidence Dimension | Cytotoxicity (IC50 at 48 h) |
|---|---|
| Target Compound Data | Ibr-7: 1.7 μmol/L (PANC-1), 2.5 μmol/L (Capan2) |
| Comparator Or Baseline | Ibrutinib: 20.8 μmol/L (PANC-1), 29.6 μmol/L (Capan2) |
| Quantified Difference | 12.2-fold lower (PANC-1); 11.8-fold lower (Capan2) |
| Conditions | CCK-8 assay, 48 h treatment, PANC-1 and Capan2 human pancreatic cancer cell lines |
Why This Matters
This quantifiable potency advantage means that Ibr-7 achieves effective target engagement at substantially lower concentrations, reducing potential off-target effects and enabling robust in vitro and in vivo studies where ibrutinib's required high doses may be impractical or toxic.
- [1] Tan B, Dong R, Zhang B, Yan Y, Li Q, Wang F, et al. The Ibr-7 derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR. Cancer Cell Int. 2020 Sep 17;20:458. View Source
